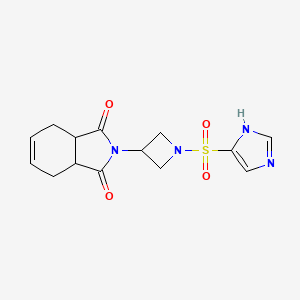
2-(1-((1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-((1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H16N4O4S and its molecular weight is 336.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-((1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that combines various heterocyclic structures known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features:
- An imidazole ring which contributes to its biological activity through interactions with biological macromolecules.
- An azetidine moiety that enhances the compound's structural diversity.
- A sulfonyl group which can form covalent bonds with nucleophilic sites on proteins.
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets:
- The imidazole and azetidine rings may coordinate with metal ions or form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their activity.
- The sulfonyl group can participate in covalent bonding, modulating the function of target proteins .
Anticancer Activity
Research indicates that compounds containing imidazole and related structures often exhibit significant anticancer properties. For instance:
- A study on imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated potent antiproliferative effects against pancreatic ductal adenocarcinoma (PDAC) cell lines with IC50 values ranging from 5.11 to 10.8 µM .
Antimicrobial Properties
Compounds featuring triazole and imidazole rings have been extensively studied for their antimicrobial effects. The presence of these rings suggests potential applications in developing new antimicrobial agents.
Case Studies and Research Findings
| Study | Compound | Biological Activity | IC50/Effect |
|---|---|---|---|
| Romagnoli et al. | Imidazo[2,1-b][1,3,4]thiadiazole derivatives | Antiproliferative | IC50: 5.11 - 10.8 µM |
| Patel et al. | Bisindole derivative | Antitumor activity | IC50: 0.86 µM against CDK1 |
| Waghmare et al. | 1,3-diazole derivatives | Antimicrobial | Various activities reported |
Synthesis and Optimization
The synthesis of the compound typically involves multiple steps:
- Preparation of the imidazole and azetidine intermediates.
- Formation through reactions optimized for yield and purity using techniques like microwave-assisted synthesis or flow chemistry .
Future Directions
Given the promising biological activities associated with similar compounds, further studies are warranted to explore:
- In vivo efficacy : Testing the compound in animal models to assess its therapeutic potential.
- Mechanistic studies : Elucidating specific interactions with biological targets to optimize efficacy and minimize toxicity.
Properties
IUPAC Name |
2-[1-(1H-imidazol-5-ylsulfonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c19-13-10-3-1-2-4-11(10)14(20)18(13)9-6-17(7-9)23(21,22)12-5-15-8-16-12/h1-2,5,8-11H,3-4,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJDTOSCACBUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)C4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














